molecular formula C14H13NO3S2 B2526979 3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 381202-99-9

3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2526979
CAS No.: 381202-99-9
M. Wt: 307.38
InChI Key: HQGQEWUGTZRKDA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a propanoic acid side chain at position 2. The (5E)-configured 2-methylphenylmethylidene substituent at position 5 distinguishes it from other analogues. Such compounds are frequently explored for their antimicrobial, enzyme inhibitory (e.g., aldose reductase), and anticancer activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-9-4-2-3-5-10(9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGQEWUGTZRKDA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting key data.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H15NO4S2
  • Molar Mass: 337.41 g/mol

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound showed promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.004 mg/mL0.008 mg/mL
Listeria monocytogenes0.015 mg/mL0.030 mg/mL

The compound exhibited higher antibacterial activity compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, the compound also showed antifungal effects:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichoderma viride0.004 mg/mL
Aspergillus fumigatus0.060 mg/mL

The results indicated that the compound was particularly effective against T. viride, while A. fumigatus demonstrated resistance .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay on human normal fetal lung fibroblast MRC-5 cells:

Concentration (μM)Cell Viability (%)
0.1≥91
1≥91
10≥90

The compound did not exhibit significant cytotoxicity at the tested concentrations, suggesting a favorable safety profile for further development .

The biological activity of this compound is believed to be linked to its structural characteristics, particularly its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth pathways. Molecular docking studies have suggested that it may interact with targets such as MurB in E. coli, which is critical for peptidoglycan biosynthesis .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comparative study highlighted that the thiazolidinone derivatives, including the compound of interest, showed superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of related thiazolidinones revealed that modifications in the substituent groups significantly influenced their efficacy against various fungal species .
  • Cytotoxicity Evaluation : Research conducted on cytotoxicity indicated that while some derivatives exhibited promising antibacterial and antifungal properties, they maintained a high level of safety in mammalian cell lines, making them suitable candidates for further pharmacological exploration .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of rhodanine derivatives are highly dependent on:

Aromatic substituents at the C-5 benzylidene position.

Chain length of the carboxylic acid group (e.g., acetic vs. propanoic acid).

Stereochemistry (E/Z configuration) of the methylidene group.

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent at C-5 Carboxylic Acid Chain Notable Properties Reference
Target Compound 2-Methylphenyl Propanoic acid Potential for enhanced lipophilicity due to methyl group
Epalrestat (E)-2-Methyl-3-phenylpropenylidene Acetic acid Clinically used aldose reductase inhibitor
3-[(5Z)-5-(Furan-2-ylmethylidene) Analogue Furan-2-yl Propanoic acid Electron-rich heterocycle may improve solubility
3-[(5E)-5-(4-Methoxyphenylmethylidene) Derivative 4-Methoxyphenyl Propanoic acid Electron-donating methoxy group enhances stability
Ethyl 3-[(5E)-5-(Thiophen-2-ylmethylidene) Propanoate Thiophen-2-yl Ethyl ester (prodrug) Esterification improves membrane permeability
Compound 2 () 5-Bromoindol-3-ylidene Acetic acid Antibacterial activity against M. tuberculosis
5-Substituted Indole Derivative () 2-Oxoindol-3-ylidene Propanoic acid Bulky substituent may limit target binding

Computational and Experimental Studies

  • Molecular Dynamics (MD) : Simulations on compound 2 () using GROMACS revealed stable binding to M. tuberculosis targets, with RMSD < 2 Å over 100 ns . Similar studies on the target compound are lacking but recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.